Amlodipine-d4 Maleic Acid Salt is a deuterated derivative of Amlodipine, a well-known dihydropyridine calcium channel blocker. This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of Amlodipine in various applications. The incorporation of deuterium atoms enhances the stability and precision of mass spectrometric analyses, making it a valuable tool in both research and pharmaceutical industries. The compound is classified under calcium channel blockers, which are essential in treating cardiovascular conditions such as hypertension and angina .
The synthesis of Amlodipine-d4 Maleic Acid Salt involves several key steps that integrate deuterium into the Amlodipine molecule. This process typically starts with the preparation of deuterated intermediates, followed by their conversion into the final product through controlled chemical reactions.
Amlodipine-d4 Maleic Acid Salt has the molecular formula with a molecular weight of approximately 528.97 g/mol. The presence of deuterium is indicated in the molecular formula, which contributes to its unique properties compared to non-deuterated forms.
Amlodipine-d4 Maleic Acid Salt can undergo several types of chemical reactions:
The products formed from these reactions depend on the specific conditions and reagents used during the process .
Amlodipine-d4 Maleic Acid Salt functions primarily as a calcium channel blocker. It inhibits the influx of calcium ions across cell membranes, particularly affecting vascular smooth muscle cells more than cardiac muscle cells. This inhibition leads to:
The compound interacts with both dihydropyridine and nondihydropyridine binding sites on calcium channels, facilitating its pharmacological effects .
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) confirm purity levels exceeding 95%, ensuring suitability for scientific applications .
Amlodipine-d4 Maleic Acid Salt has several scientific uses:
Its role as a stable isotope-labeled compound enhances its applicability across various fields including toxicology, pharmacology, and biochemical research .
Amlodipine-d4 maleic acid salt is a deuterated derivative of the cardiovascular drug amlodipine, chemically formulated as C₂₄H₂₅D₄ClN₂O₉ with a molecular weight of 528.97 g/mol [2] [3] [4]. The compound features a 1:1 stoichiometric ratio between the amlodipine-d4 base and maleic acid (2-butenedioic acid), forming a crystalline salt. Deuterium atoms are specifically incorporated at the ortho and meta positions of the 2-chlorophenyl ring, replacing four hydrogen atoms (positions 3',4',5',6') [1] [6] [9]. This structural modification is confirmed through spectroscopic characterization, including nuclear magnetic resonance (NMR) and mass spectrometry, which show characteristic shifts corresponding to deuterium substitution. The salt exhibits a melting point range of 163–174°C and appears as a white to pale yellow crystalline solid [2] [10]. Its SMILES notation is O=C(C1=C(COCCN)NC(C)=C(C(OC)=O)C1C2=C([2H])C([2H])=C([2H])C([2H])=C2Cl)OCC.O=C(O)/C=C\C(O)=O, reflecting the Z-configuration of the maleate ion [7] [10].
Table 1: Key Structural Features of Amlodipine-d4 Maleic Acid Salt
Feature | Description |
---|---|
Molecular Formula | C₂₄H₂₅D₄ClN₂O₉ |
Molecular Weight | 528.97 g/mol |
Deuterium Positions | 3',4',5',6' of 2-chlorophenyl ring |
Salt Former | (Z)-But-2-enedioic acid (maleic acid) |
Stoichiometry | 1:1 (amlodipine-d4:maleic acid) |
Appearance | White to pale yellow crystalline solid |
Melting Point | 163–174°C |
The deuterium labeling in amlodipine-d4 employs a site-specific strategy targeting the aromatic ring system. Four deuterium atoms replace hydrogen atoms at the 3',4',5', and 6' positions of the 2-chlorophenyl moiety, yielding a molecular formula of C₂₀D₄H₂₁ClN₂O₅ for the amlodipine-d4 base [1] [6] [9]. This isotopic labeling is achieved through synthetic organic chemistry techniques, where deuterated precursors (e.g., 2-chlorophenyl-d4 derivatives) are incorporated during the construction of the dihydropyridine core. The primary purpose of deuterium incorporation is to create a distinct isotopic signature for use as an internal standard in mass spectrometry-based bioanalytical methods, improving quantification accuracy by eliminating interference from endogenous compounds or metabolites [7] [8]. High isotopic purity (≥99% atom D) is critical for analytical applications and is maintained through controlled synthesis and purification, verified using liquid chromatography-mass spectrometry (LC-MS) [9].
The synthesis of amlodipine-d4 maleate involves sequential steps: preparation of the deuterated amlodipine base, followed by salt formation with maleic acid. The amlodipine-d4 base is synthesized via a modified Hantzsch dihydropyridine synthesis, utilizing deuterated 2-chlorobenzaldehyde and non-deuterated components (ethyl acetoacetate, 2-aminoethoxymethyl chloride) [6] [10]. The salt formation is a critical step where the amlodipine-d4 base reacts with maleic acid in a polar aprotic solvent like ethanol or ethyl acetate. This acid-base reaction exploits the basic tertiary amino group of amlodipine-d4, which protonates upon exposure to maleic acid, forming a crystalline ionic complex [3] [7] [10]. The reaction proceeds under mild conditions (room temperature to 60°C) to avoid decomposition of the dihydropyridine ring, which is sensitive to oxidation. The stoichiometry is carefully controlled at a 1:1 molar ratio to ensure consistent crystal lattice formation [10].
A key challenge in synthesizing high-purity amlodipine-d4 maleate is avoiding the formation of amlodipine aspartate, an impurity generated via Michael addition. This side reaction occurs when the primary amino group of amlodipine attacks the α,β-unsaturated carbonyl system of maleic acid under basic conditions [5]. To suppress this:
Table 2: Synthesis Optimization Parameters to Minimize Aspartate Impurity
Parameter | Optimal Condition | Effect on Impurity |
---|---|---|
Maleic Acid Excess | 1.01–1.05 molar equivalents | Prevents pH >6.5; suppresses Michael addition |
Addition Order | Amlodipine-d4 added to maleic acid solution | Avoids localized basic conditions |
Reaction pH | <6.5 (acidic) | Protonates amino group, reducing nucleophilicity |
Temperature | 20–25°C | Limits thermal degradation pathways |
Solvent | Anhydrous ethanol or ethyl acetate | Minimizes hydrolysis |
Crystallization is the pivotal purification step for amlodipine-d4 maleate. The salt is precipitated from its solution by controlled cooling (from 50°C to 0–5°C over 4–6 hours) or anti-solvent addition (e.g., adding diethyl ether to an ethanol solution) [5] [10]. These methods yield crystals with high phase purity, confirmed by X-ray diffraction patterns showing characteristic peaks at distinct 2θ angles [5]. Solvent selection is critical: ethanol or methanol is preferred due to the salt’s moderate solubility in these solvents (slightly soluble in methanol), which facilitates gradual crystal growth and entraps fewer impurities [2] [10]. Post-crystallization, the solid is washed with cold anhydrous ether to remove residual maleic acid and solvent, followed by vacuum drying at 40–50°C to achieve a water content below 0.5% [5]. Final purification via recrystallization from ethanol/water mixtures eliminates trace organic impurities, yielding >95% HPLC purity and isotopic purity of ≥99% atom D [3] [9]. The purified salt requires storage at –20°C to prevent thermal degradation or isotopic exchange, ensuring long-term stability [1] [3] [7].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: